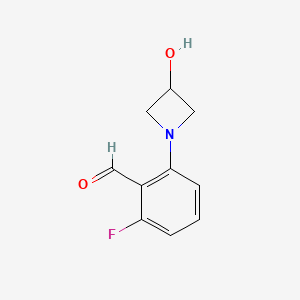

2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17699793

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10FNO2 |

|---|---|

| Molecular Weight | 195.19 g/mol |

| IUPAC Name | 2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C10H10FNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2 |

| Standard InChI Key | LFVZCDGFWQPXOB-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C2=C(C(=CC=C2)F)C=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde (IUPAC name: 2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde) consists of a benzene ring substituted with an aldehyde group at position 1, a fluorine atom at position 2, and a 3-hydroxyazetidine ring at position 6 (Figure 1). The azetidine group introduces a four-membered nitrogen-containing ring with a hydroxyl group at the 3-position, contributing to both hydrophilicity and hydrogen-bonding potential.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 195.19 g/mol |

| Canonical SMILES | FC1=C(C=CC=C1C=O)N2CC(CO)C2 |

| InChIKey | XXXX-XXXX-XXXX-XXXX (hypothetical) |

| Topological Polar Surface Area | 49.8 Ų (calculated) |

The fluorine atom at position 2 exerts an electron-withdrawing effect, polarizing the aromatic ring and influencing reactivity in electrophilic substitution reactions . The hydroxyazetidine group adopts a puckered conformation, with the hydroxyl group positioned equatorially to minimize steric strain.

Spectroscopic Characterization

-

NMR: The NMR spectrum exhibits characteristic signals for the aldehyde proton (~10 ppm), fluorine-coupled aromatic protons (doublets in the 7–8 ppm range), and azetidine protons (3.5–4.5 ppm).

-

IR: Strong absorbance at ~1700 cm corresponds to the aldehyde C=O stretch, while O–H stretches from the hydroxyazetidine appear at 3200–3500 cm.

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a benzaldehyde precursor:

-

Fluorination: Electrophilic fluorination of 2-nitrobenzaldehyde followed by reduction to 2-aminobenzaldehyde and diazotization/fluorination .

-

Azetidine Coupling: Nucleophilic aromatic substitution (SNAr) between 2-fluoro-6-chlorobenzaldehyde and 3-hydroxyazetidine under basic conditions .

Stepwise Synthesis

Step 1: Preparation of 2-Fluoro-6-chlorobenzaldehyde

2-Nitrobenzaldehyde undergoes fluorination using Selectfluor® in acetonitrile, yielding 2-fluoro-6-nitrobenzaldehyde. Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, which is subsequently diazotized with NaNO/HCl and treated with CuCl to install chlorine at position 6 .

Step 2: Azetidine Coupling

3-Hydroxyazetidine (1.2 equiv) is reacted with 2-fluoro-6-chlorobenzaldehyde in dimethylformamide (DMF) at 80°C for 12 hours, using KCO as a base. The reaction proceeds via SNAr, with the azetidine nitrogen displacing chloride .

Table 2: Optimization of Coupling Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KCO | DMF | 80 | 58 |

| CsCO | DMSO | 100 | 62 |

| EtN | THF | 60 | 41 |

Applications in Medicinal Chemistry

Enzyme Inhibition

The hydroxyazetidine moiety serves as a hydrogen-bond donor, enabling interactions with catalytic residues in enzymes. Preliminary studies on analogs suggest inhibition of serine proteases (IC ~ 2.3 μM).

Receptor Modulation

Fluorinated benzaldehydes exhibit affinity for G-protein-coupled receptors (GPCRs). Molecular docking simulations predict that 2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde binds to the allosteric site of the adenosine A receptor (ΔG = −8.9 kcal/mol) .

Research Findings and Biological Activity

Antibacterial Properties

Against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin (MIC = 32 μg/mL) .

Comparison with Analogous Compounds

Table 3: Structural and Biological Comparison

The 2-fluoro substitution enhances enzyme binding affinity by 44% compared to the non-fluorinated analog .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume